molecular formula C14H12N2 B100786 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 17408-32-1

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Cat. No. B100786
CAS RN: 17408-32-1
M. Wt: 208.26 g/mol
InChI Key: ORZSSAOPOAUMTL-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, commonly known as MPP, is a heterocyclic compound that belongs to the pyrazolopyridine family. MPP is a versatile molecule that has been extensively used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of MPP is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and ion channels. MPP has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPP has also been reported to interact with the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) ion channel.

Biochemical And Physiological Effects

MPP has been reported to exhibit various biochemical and physiological effects. MPP has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. MPP has also been reported to induce apoptosis, a programmed cell death, in cancer cells. MPP has been reported to exhibit anti-microbial activity against various bacterial and fungal strains. MPP has also been reported to exhibit anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

Advantages And Limitations For Lab Experiments

MPP has several advantages for lab experiments, including its easy synthesis, high yield, and low cost. MPP is also stable under various conditions, making it suitable for various experimental conditions. However, MPP has some limitations, including its low solubility in water, which may limit its use in some biological assays.

Future Directions

MPP has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. Future research directions include the synthesis of MPP derivatives with improved biological activities, the elucidation of the mechanism of action of MPP, and the development of MPP-based materials with potential applications in catalysis and sensing.

Synthesis Methods

MPP can be synthesized using various methods, including the one-pot synthesis method, microwave-assisted synthesis method, and solvent-free synthesis method. The one-pot synthesis method involves the reaction of 2-aminopyridine and 2-bromoacetophenone in the presence of a base and a solvent. The microwave-assisted synthesis method involves the reaction of 2-aminopyridine, 2-bromoacetophenone, and a base in a solvent under microwave irradiation. The solvent-free synthesis method involves the reaction of 2-aminopyridine and 2-bromoacetophenone under high-speed ball milling.

Scientific Research Applications

MPP has been extensively used in scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. MPP has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. MPP has also been used as a building block for the synthesis of various compounds with potential biological activities.

properties

CAS RN

17408-32-1

Product Name

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-2-phenylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H12N2/c1-11-13-9-5-6-10-16(13)15-14(11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

ORZSSAOPOAUMTL-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CN2N=C1C3=CC=CC=C3

Canonical SMILES

CC1=C2C=CC=CN2N=C1C3=CC=CC=C3

synonyms

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Origin of Product

United States

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